3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
CAS No.: 720671-53-4
Cat. No.: VC21444020
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 720671-53-4 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.5g/mol |
| IUPAC Name | 3-methyl-N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-4H-isochromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H20N2O3S/c1-14-7-3-4-8-15(14)11-17-13-23-21(28-17)24-20(26)22(2)12-16-9-5-6-10-18(16)19(25)27-22/h3-10,13H,11-12H2,1-2H3,(H,23,24,26) |
| Standard InChI Key | NAXZABBFGXMLGM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
| Canonical SMILES | CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
Introduction
Chemical Structure and Identification
3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic molecule with the molecular formula C22H20N2O3S and a molecular weight of 392.5 g/mol. The compound is registered with CAS number 720671-53-4, allowing for consistent identification in chemical databases and literature.
The IUPAC name for this compound is 3-methyl-N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-4H-isochromene-3-carboxamide, which precisely describes its chemical structure following international nomenclature standards.
Structural Components and Features
The compound consists of several key structural elements:
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An isochromene core structure with a dihydro configuration
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A thiazole ring with a 2-methylbenzyl substituent at the 5-position
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A carboxamide linkage connecting the isochromene and thiazole portions
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A methyl substituent at the 3-position of the isochromene ring
This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions.
Chemical Identifiers and Properties
Table 1: Chemical Identifiers and Physical Properties of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
| Property | Value |
|---|---|
| CAS Number | 720671-53-4 |
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.5 g/mol |
| InChI | InChI=1S/C22H20N2O3S/c1-14-7-3-4-8-15(14)11-17-13-23-21(28-17)24-20(26)22(2)12-16-9-5-6-10-18(16)19(25)27-22/h3-10,13H,11-12H2,1-2H3,(H,23,24,26) |
| InChIKey | NAXZABBFGXMLGM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
| PubChem Compound ID | 3159005 |
Synthesis Methods
The synthesis of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step synthetic pathway that requires careful control of reaction conditions to achieve good yields and purity.
Critical Parameters in Synthesis
Several factors critically influence the successful synthesis of this compound:
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Temperature control during each synthetic step
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Selection of appropriate solvents that facilitate the desired transformations
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Reaction time optimization to ensure complete conversion while minimizing degradation
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Purification techniques that effectively separate the target compound from impurities and reaction byproducts
These parameters must be carefully monitored and controlled to achieve consistent, high-quality production of the compound for research purposes.
Characterization Techniques
The structural confirmation and purity assessment of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide rely on several complementary analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Both proton (¹H) and carbon (¹³C) NMR spectra can confirm the presence and positioning of functional groups. Key NMR signals likely include:
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Aromatic protons from both the isochromene and thiazole rings
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Methyl group signals at characteristic chemical shifts
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Methylene protons connecting the structural components
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The distinctive proton signal of the thiazole ring
Infrared (IR) spectroscopy can identify characteristic functional groups, particularly the carbonyl stretching frequencies of the carboxamide and lactone functions within the molecule.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak at m/z 392 would correspond to the molecular weight of the intact compound, with fragment ions providing additional structural confirmation.
Research Context and Applications
Current Research Status
As a complex organic molecule with potential biological activities, 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is primarily categorized as a research compound. Its current applications appear to be focused on fundamental research in medicinal chemistry and organic synthesis.
Comparative Analysis
Table 2: Comparison of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with Related Compounds
| Feature | 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | Typical Thiazole-Containing Compounds | Typical Isochromene-Containing Compounds |
|---|---|---|---|
| Core Structure | Combined isochromene and thiazole | Thiazole ring as primary scaffold | Isochromene ring as primary scaffold |
| Functional Groups | Carboxamide, lactone | Variable, often containing nitrogen heterocycles | Typically oxygen-rich with lactone functionality |
| Potential Applications | Under investigation, potentially anti-inflammatory/antimicrobial | Often antimicrobial, anti-inflammatory | Various, including antioxidant properties |
| Synthetic Complexity | High - multiple steps required | Moderate to high | Moderate to high |
This comparison highlights the unique combination of structural features that distinguishes this compound from other related chemical classes, potentially conferring novel biological properties.
Future Research Directions
Structure-Activity Optimization
Future research on 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide might focus on:
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Synthesis of structural analogs with modifications to key functional groups
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Systematic biological screening to identify specific activities
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Optimization of physicochemical properties to improve drug-like characteristics
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Detailed mechanistic studies to understand its mode of action at the molecular level
These investigations could potentially lead to the development of more potent and selective compounds with defined therapeutic applications.
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